

In Vitro Characterization of Gadoteridol: A Technical Guide

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Compound of Interest

Compound Name: *Gadoteridol*

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This technical guide provides an in-depth overview of the core in vitro characterization methods and physicochemical properties of **Gadoteridol** (Gd-HP-DO3A), a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI). Understanding these characteristics is crucial for assessing the efficacy, stability, and safety profile of the agent.

Physicochemical Properties

Gadoteridol's structure, featuring a gadolinium ion (Gd^{3+}) caged within a macrocyclic HP-DO3A ligand, dictates its physicochemical behavior. This non-ionic structure contributes to a lower osmolality and viscosity compared to ionic GBCAs, which is advantageous for clinical applications.^{[1][2]}

Table 1: Physicochemical Properties of **Gadoteridol** (ProHance® 0.5 M Formulation)

Property	Value	Conditions
Molecular Weight	558.7 g/mol	N/A
Osmolality	630 mOsm/kg H ₂ O	37 °C
Viscosity	1.3 cP	37 °C
2.0 cP	20 °C	
Density / Specific Gravity	1.140 g/cm ³	25 °C
Octanol:H ₂ O Partition Coefficient (log P)	-3.68 ± 0.02	pH 7.0
pH of Formulation	6.5 - 8.0	N/A

Sources:[1][3]

Relaxivity

Relaxivity (r_1 , r_2) is a measure of a contrast agent's efficiency in enhancing the relaxation rates ($R_1=1/T_1$, $R_2=1/T_2$) of water protons.[4] It is a critical parameter for determining diagnostic efficacy. Relaxivity is dependent on the magnetic field strength, temperature, and the surrounding medium.[4][5] **Gadoteridol** exhibits r_1 relaxivity values typical for its class, which decrease as the magnetic field strength increases.[3]

Table 2: Longitudinal (r_1) and Transverse (r_2) Relaxivity of **Gadoteridol**

Field Strength	Medium	Temperature (°C)	r_1 (mM ⁻¹ s ⁻¹)	r_2 (mM ⁻¹ s ⁻¹)
20 MHz (≈ 0.47 T)	Water	Not Specified	3.7 ± 0.1	Not Reported
1.5 T (64 MHz)	Human Plasma	37	4.1	5.6
3.0 T (128 MHz)	Human Plasma	37	3.7	5.2
7.0 T (300 MHz)	Human Plasma	37	3.2	4.8

Sources:[1][6][7]

Experimental Protocol: Relaxivity Measurement

This protocol outlines the determination of r_1 and r_2 relaxivities using an MRI scanner.

Objective: To determine the r_1 and r_2 relaxivity of **Gadoteridol** in a specific medium (e.g., water, plasma) and at a defined temperature and magnetic field strength.

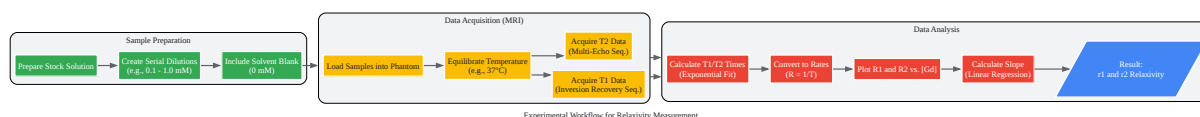
Materials:

- **Gadoteridol** stock solution of known concentration.
- The desired solvent/medium (e.g., deionized water, human plasma).
- MRI-compatible phantoms or NMR tubes.
- MRI scanner (e.g., 1.5T, 3T).
- Temperature control system.

Procedure:

- **Sample Preparation:** Prepare a series of at least five dilutions of **Gadoteridol** in the chosen medium, with concentrations spanning the clinically relevant range (e.g., 0.1 to 1.0 mM). Include a sample of the medium alone as a control (0 mM).
- **Phantom Loading:** Transfer the prepared samples into MRI-compatible phantoms or tubes.
- **Temperature Equilibration:** Place the phantoms in the MRI scanner and allow them to equilibrate to the target temperature (e.g., 37°C).
- **T₁ Measurement:**
 - Use a suitable pulse sequence for T₁ measurement, such as an Inversion Recovery Spin Echo (IR-SE) sequence.[8]
 - Acquire images with multiple inversion times (TI) to accurately map the signal recovery curve (e.g., TI = 25, 250, 500, 800, 1200, 1700, 2300, 3000 ms).[8]

- T₂ Measurement:
 - Use a multi-echo spin-echo (MESE) sequence to measure T₂.^{[8][9]}
 - Acquire a series of echoes at different echo times (TE) to map the signal decay (e.g., 32 echoes with 15 ms spacing).^[8]
- Data Analysis:
 - For each sample, calculate the T₁ and T₂ relaxation times by fitting the signal intensity data to the appropriate exponential recovery or decay functions.^{[8][10]}
 - Convert relaxation times (T₁, T₂) to relaxation rates ($R_1 = 1/T_1$, $R_2 = 1/T_2$).
 - Plot the relaxation rates (R₁ and R₂) as a function of **Gadoteridol** concentration ([Gd]).
 - Perform a linear regression on the data. The slope of the R₁ vs. [Gd] plot is the r₁ relaxivity, and the slope of the R₂ vs. [Gd] plot is the r₂ relaxivity.^{[4][8][9]}



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Workflow for determining r₁ and r₂ relaxivity.

Stability

The stability of a GBCA is paramount to its safety, as the release of toxic free Gd^{3+} ions in vivo must be minimized.[\[2\]](#) Stability is assessed in two forms: thermodynamic and kinetic.

- **Thermodynamic Stability:** This refers to the equilibrium condition of the complex, defined by the thermodynamic stability constant ($\log K$). A higher $\log K$ value indicates a stronger bond between Gd^{3+} and the ligand at equilibrium.[\[11\]](#)[\[12\]](#)
- **Kinetic Stability (or Inertness):** This describes the rate at which the complex dissociates. For GBCAs, which are rapidly cleared from the body, kinetic stability is often considered more clinically relevant than thermodynamic stability.[\[11\]](#)[\[13\]](#) Macrocyclic agents like **Gadoteridol** are significantly more kinetically inert than linear agents.[\[1\]](#)[\[13\]](#)[\[14\]](#)

Table 3: Stability Parameters for **Gadoteridol**

Stability Parameter	Value	Description
Structure	Macrocyclic	The pre-organized cavity of the macrocycle enhances stability. [2]
Conditional Stability Constant ($\log K'$)	17.1	Measured at physiological pH 7.4. [1]
Kinetic Inertness	Very High	Highly resistant to dissociation and transmetallation with endogenous ions like Zn^{2+} . [1] [14] [15]

Experimental Protocol: Kinetic Stability via Zinc Transmetallation Assay

This protocol describes a common in vitro method to assess the kinetic inertness of a GBCA by challenging it with a competing endogenous ion, such as zinc (Zn^{2+}).[\[14\]](#)[\[16\]](#)[\[17\]](#) The dissociation of Gd^{3+} is monitored indirectly by measuring the decrease in relaxivity over time.
[\[17\]](#)

Objective: To evaluate the kinetic inertness of **Gadoteridol** by measuring its rate of transmetallation with zinc ions.

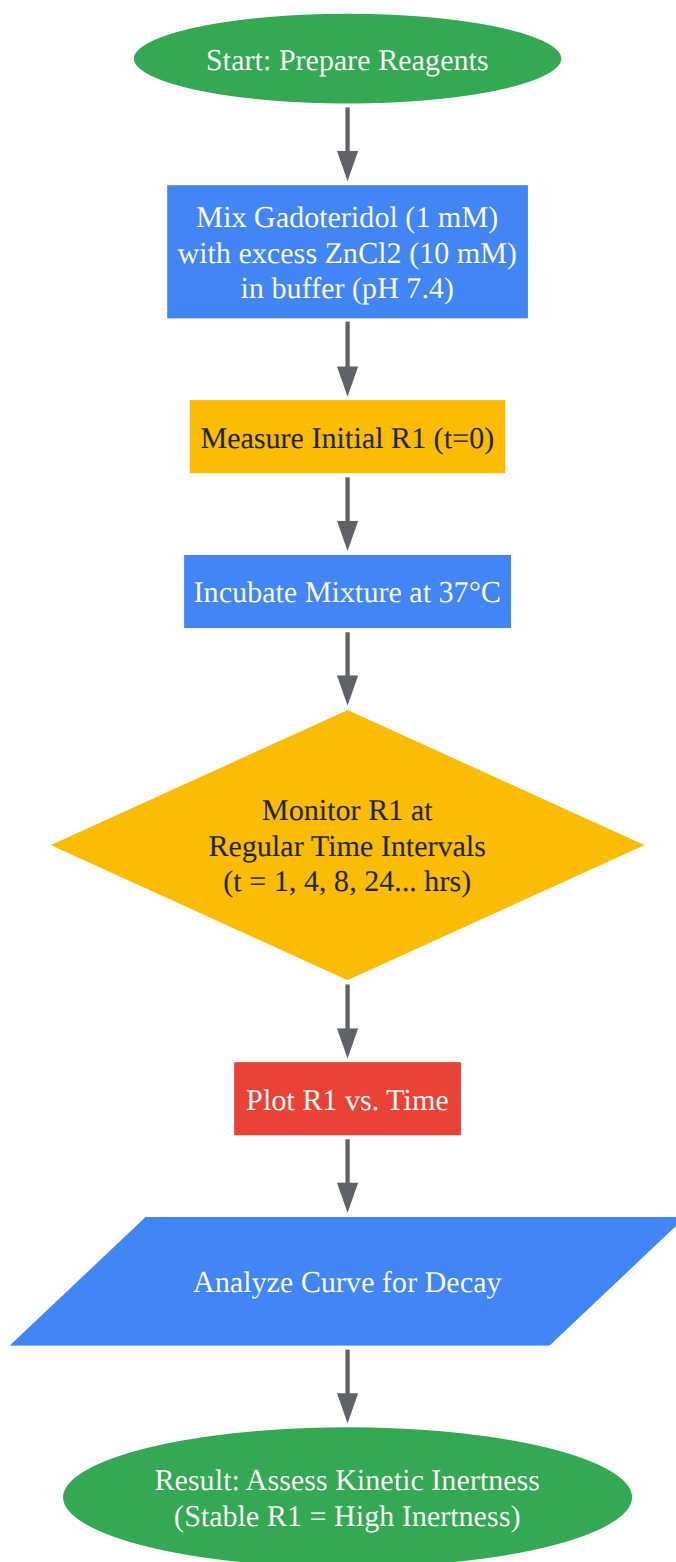
Materials:

- **Gadoteridol** solution (e.g., 1 mM).
- Zinc chloride (ZnCl_2) solution (e.g., 10 mM, providing a 10-fold excess).
- Biologically relevant buffer (e.g., phosphate buffer, pH 7.4).
- Relaxometer or MRI scanner.
- Temperature-controlled water bath or incubator set to 37°C.

Procedure:

- **Reaction Setup:** In a suitable container, mix the **Gadoteridol** solution with the zinc chloride solution in the buffer. The final concentration of **Gadoteridol** should be known (e.g., 1 mM) and Zn^{2+} should be in excess.
- **Initial Measurement (t=0):** Immediately after mixing, take an aliquot of the solution and measure its longitudinal relaxation time (T_1) to determine the initial relaxation rate (R_1). This serves as the baseline.
- **Incubation:** Place the reaction mixture in a temperature-controlled environment at 37°C.
- **Time-Course Monitoring:** At regular intervals (e.g., 1, 4, 8, 24, 48, 72 hours), withdraw aliquots from the reaction mixture. For each aliquot, measure the T_1 and calculate the corresponding R_1 .^[17]
- **Data Analysis:**
 - Plot the relaxation rate (R_1) as a function of time.
 - A stable R_1 over time indicates high kinetic inertness, as the Gd^{3+} remains chelated and continues to contribute to relaxivity.

- A decrease in R_1 over time signifies that Gd^{3+} is being displaced from the ligand by Zn^{2+} (transmetallation), leading to a loss of paramagnetic effect.
- The rate of dissociation or the half-life of the complex under these challenge conditions can be calculated from the decay curve. For highly stable complexes like **Gadoteridol**, no significant change is expected.[\[14\]](#)[\[15\]](#)



Workflow for Zinc Transmetallation Assay

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Workflow for assessing kinetic stability.

Conclusion

The in vitro characterization of **Gadoteridol** confirms its favorable physicochemical profile for a clinical MRI contrast agent. Its non-ionic, macrocyclic structure results in low osmolality and viscosity.[1] The agent demonstrates sufficient relaxivity for diagnostic enhancement across clinical field strengths.[7] Most importantly, **Gadoteridol** exhibits very high thermodynamic and kinetic stability, minimizing the potential for gadolinium release and transmetallation, which is a cornerstone of its safety profile.[1][14][15] The experimental protocols detailed herein provide a robust framework for the consistent and accurate evaluation of these critical parameters.

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